Dibenzo[b,d]furan-2-sulfonic acid
Overview
Description
Dibenzo[b,d]furan-2-sulfonic acid is an aromatic heterocyclic compound with the molecular formula C12H8O4S. It consists of two benzene rings fused to a central furan ring, with a sulfonic acid group attached at the second position.
Mechanism of Action
Target of Action
Dibenzo[b,d]furan-2-sulfonic acid is a complex organic compound with the molecular formula C12H8O4S The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that dibenzo[b,d]furan derivatives can extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission . This suggests that this compound might interact with its targets in a similar manner, but more research is required to confirm this.
Biochemical Pathways
It’s known that dibenzo[b,d]furan derivatives can be involved in the generation of phosphorescent emissions . This suggests that this compound might affect similar pathways, but further studies are needed to confirm this.
Pharmacokinetics
It’s known that this compound has a high thermal stability , which might influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.
Result of Action
It’s known that dibenzo[b,d]furan derivatives can generate phosphorescent emissions . This suggests that this compound might have similar effects, but further studies are needed to confirm this.
Action Environment
It’s known that this compound has a high thermal stability , suggesting that it might be resistant to changes in temperature. More research is needed to understand how other environmental factors might influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]furan-2-sulfonic acid typically involves the sulfonation of dibenzofuran. The process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually performed under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Dibenzo[b,d]furan-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Dibenzofuran: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Benzofuran: Contains only one benzene ring fused to a furan ring, resulting in different chemical properties.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in dibenzofuran, leading to different reactivity.
Uniqueness: This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
dibenzofuran-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFYPHFIPGYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232760 | |
Record name | Dibenzofuran-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-63-2 | |
Record name | 2-Dibenzofuransulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzofuran-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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